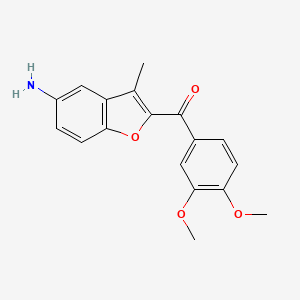

(5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone

Description

Properties

IUPAC Name |

(5-amino-3-methyl-1-benzofuran-2-yl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-10-13-9-12(19)5-7-14(13)23-18(10)17(20)11-4-6-15(21-2)16(8-11)22-3/h4-9H,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAKHQORQVKPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)N)C(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-3-methylbenzofuran with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids as catalysts.

Major Products:

Oxidation: Quinones and related derivatives.

Reduction: Alcohols and related derivatives.

Substitution: Nitro, sulfo, and halo derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has shown promising results in vitro against several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The antimicrobial activity of (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone has been investigated, revealing effectiveness against a range of bacterial and fungal pathogens. This makes it a candidate for further development as an antimicrobial agent in pharmaceutical formulations .

Neuroprotective Effects

Studies have also explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The ability to modulate neuroinflammation and protect neuronal cells from oxidative stress positions it as a potential therapeutic agent for conditions such as Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A recent study synthesized several derivatives of benzofuran compounds and evaluated their anticancer efficacy against breast cancer cell lines. The results indicated that modifications on the benzofuran structure significantly enhanced cytotoxicity, leading to the identification of (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone as one of the most effective candidates .

Case Study 2: Antimicrobial Activity

In another investigation, researchers tested the antimicrobial activity of various benzofuran derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited notable antibacterial activity, suggesting its potential use in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could be linked to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes structurally related benzofuran derivatives and their properties:

*Calculated based on molecular formula.

Functional Group Influence on Bioactivity

- Amino vs. Halogen Substituents: The 5-amino group in the target compound may enhance solubility and target binding via hydrogen bonding, unlike bromine or chlorine in analogs (e.g., –3), which increase electrophilicity and reactivity but reduce solubility . Methyl vs. Butyl Groups: The 3-methyl group in the target compound provides moderate lipophilicity, whereas bulkier substituents (e.g., 2-butyl in ) may hinder membrane permeability .

Methoxy vs. Hydroxy Groups :

Unique Advantages of the Target Compound

The combination of 5-amino, 3-methyl, and 3,4-dimethoxyphenyl groups confers distinct advantages:

Enhanced Solubility: The amino group improves aqueous solubility compared to halogenated analogs.

Metabolic Stability : Methoxy substituents resist oxidative metabolism better than hydroxy groups .

Biological Activity

The compound (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone is a derivative of benzofuran that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone typically involves a multi-step process:

- Formation of Benzofuran Derivative : The initial step often includes the cyclization of 2-hydroxybenzonitrile derivatives with alkyl halides to yield the benzofuran core.

- Amination : The introduction of the amino group is achieved through reduction methods involving nitro precursors.

- Final Coupling : The final product is synthesized via coupling reactions with 3,4-dimethoxyphenyl derivatives using palladium-catalyzed methods.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including those related to (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone.

- Cell Line Studies : Compounds similar to this derivative have shown significant antiproliferative activity against various cancer cell lines. For instance, one study reported that modifications in the benzofuran structure enhanced activity by up to 4 times compared to unsubstituted analogs .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10h | A549 | 5.0 |

| 10g | A549 | 20.0 |

| 10j | A549 | 15.0 |

These results suggest that specific substitutions on the benzofuran ring can markedly influence biological activity.

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity . Research indicates that derivatives containing similar structural motifs have demonstrated effectiveness against a range of bacterial and fungal strains.

- Minimum Inhibitory Concentration (MIC) tests revealed that certain derivatives possess potent antimicrobial properties, with MIC values often below 50 µg/mL against multiple pathogens .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 40 |

The mechanisms underlying the biological activities of (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone can be attributed to its ability to interact with cellular pathways involved in proliferation and apoptosis:

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cancer cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that similar compounds can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have documented the efficacy of benzofuran derivatives in preclinical models:

Chemical Reactions Analysis

Cross-Coupling Reactions

-

Heck Olefination :

-

Sonogashira Coupling :

Biological Activity and Reactivity Insights

While direct data on (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone is limited, analogs with 3′,4′,5′-trimethoxyphenyl groups exhibit:

-

Tubulin Inhibition : IC₅₀ values of 0.5–2.0 µM in antiproliferative assays .

-

Structure-Activity Relationships (SAR) :

The 3,4-dimethoxy configuration likely balances electron density and steric effects, enhancing binding to tubulin’s colchicine site .

Key Reaction Conditions and Yields

Critical Analysis of Substituent Effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone, and what key intermediates are involved?

- Methodology :

- The compound can be synthesized via condensation reactions between substituted benzofuran precursors and methanone derivatives. For example, a common approach involves:

Benzofuran core formation : Cyclization of 4-methoxyphenol derivatives with styrene analogs using hexafluoropropanol as a solvent and dichlorodicyanobenzoquinone (DDQ) as an oxidant .

Methanone coupling : Reacting the benzofuran intermediate with 3,4-dimethoxyphenyl ketones under basic conditions (e.g., NaH/THF suspension at 0°C) to form the final product .

- Key intermediates : 3-Methylbenzofuran-2-carboxylic acid derivatives and halogenated 3,4-dimethoxyphenyl precursors are critical for regioselective coupling .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions on the benzofuran and methoxyphenyl moieties. For example, aromatic proton signals in the δ 6.5–7.5 ppm range indicate benzofuran ring protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for crystalline derivatives (e.g., related methanone structures solved at 0.89 Å resolution) .

Q. What solvent systems are optimal for purification, and how does solubility affect reaction design?

- Methodology :

- Solubility profile : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in dichloromethane or ethyl acetate .

- Purification : Use flash column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the product. Recrystallization from petroleum ether or ethanol improves purity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what factors influence regioselectivity?

- Methodology :

- Catalyst screening : Test bases like K₂CO₃ vs. NaH for coupling efficiency. NaH in THF at 0°C minimizes side reactions (e.g., over-oxidation of the amino group) .

- Temperature control : Reflux in acetone (18 hours) ensures complete conversion but may require quenching to prevent thermal degradation .

- Regioselectivity : Electron-donating groups (e.g., 3,4-dimethoxy) direct coupling to the benzofuran’s C-2 position via resonance stabilization .

Q. What electronic properties (e.g., dipole moments, charge distribution) influence the compound’s reactivity in photochemical studies?

- Methodology :

- Dipole moment estimation : Solvatochromic shifts in UV-Vis spectra (using solvents like toluene, DMSO) reveal ground vs. excited state dipole moments. For related methanones, dipole moments range from 4.5–6.2 Debye .

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to map electron density on the amino and methoxy groups, which dictate nucleophilic/electrophilic sites .

Q. How can structure-activity relationships (SAR) be explored for potential biological applications?

- Methodology :

- Functional group modulation : Synthesize analogs with varying methoxy substitutions (e.g., 3-methoxy vs. 3,4,5-trimethoxy) to assess antimicrobial or anticancer activity .

- In vitro assays : Test cytotoxicity against cell lines (e.g., MCF-7 for breast cancer) and compare IC₅₀ values to correlate substituent effects with potency.

Q. How should conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Methodology :

- Decoupling experiments : Use 2D-COSY or NOESY to distinguish overlapping aromatic signals. For example, cross-peaks between H-5 (benzofuran) and H-2′ (methoxyphenyl) confirm spatial proximity .

- Isotopic labeling : Introduce ¹⁵N at the amino group to simplify splitting patterns in ¹H NMR .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cytochrome P450). Prioritize docking poses with hydrogen bonds between the amino group and active-site residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.